アニロラック

概要

説明

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits both analgesic and anti-inflammatory properties. It is chemically related to other NSAIDs such as ketorolac, tolmetin, and indomethacin . Anirolac functions primarily as a cyclooxygenase inhibitor and also inhibits platelet aggregation in vitro .

科学的研究の応用

Anirolac has a wide range of applications in scientific research, including:

Chemistry: Anirolac is used as a model compound in studies involving cyclooxygenase inhibitors and their mechanisms.

Biology: Research on anirolac includes its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Anirolac is investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions.

Industry: Anirolac’s role in inhibiting platelet aggregation makes it valuable in the development of anticoagulant therapies

作用機序

Target of Action

Anirolac primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Anirolac acts as a COX inhibitor , blocking the action of both COX-1 and COX-2 enzymes . By inhibiting these enzymes, Anirolac prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It also inhibits platelet aggregation in vitro .

Biochemical Pathways

The primary biochemical pathway affected by Anirolac is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Anirolac disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain.

Pharmacokinetics

Anirolac is rapidly and completely absorbed after oral intake . It has a plasma elimination half-life of about 2 hours in humans with normal renal function . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of Anirolac, determining how quickly and effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of Anirolac’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, Anirolac decreases the inflammatory response at the cellular level . This leads to a decrease in pain perception, making Anirolac effective for pain management .

準備方法

Synthetic Routes and Reaction Conditions: Anirolac can be synthesized through a series of chemical reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of anirolac involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Anirolac undergoes various chemical reactions, including:

Oxidation: Anirolac can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert anirolac into its reduced forms.

Substitution: Anirolac can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of anirolac .

類似化合物との比較

Anirolac is chemically related to several other NSAIDs, including:

Ketorolac: Similar in its analgesic and anti-inflammatory properties but differs in its pharmacokinetic profile.

Tolmetin: Shares anti-inflammatory actions but has different side effect profiles.

Indomethacin: Known for its potent anti-inflammatory effects but with a higher incidence of gastrointestinal side effects.

Uniqueness: Anirolac’s unique combination of analgesic and anti-inflammatory actions, along with its ability to inhibit platelet aggregation, distinguishes it from other NSAIDs. Its rapid absorption and relatively short plasma elimination half-life make it an effective option for managing pain and inflammation .

特性

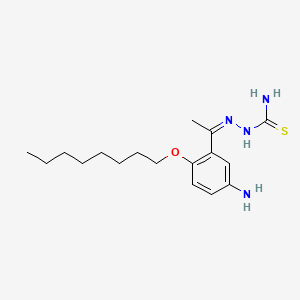

IUPAC Name |

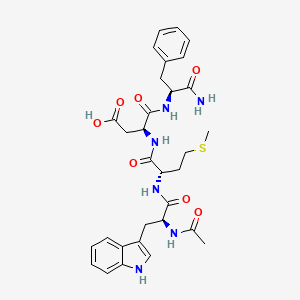

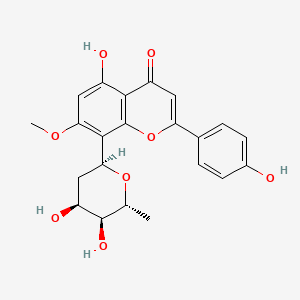

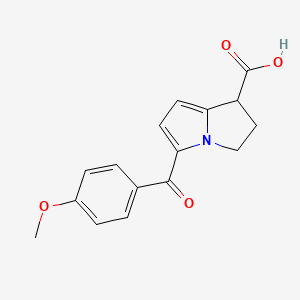

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOZYYOUKGGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867239 | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-85-6 | |

| Record name | Anirolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anirolac's mechanism of action for pain relief?

A: While the provided abstracts don't delve into Anirolac's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.

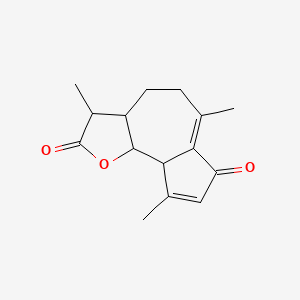

Q2: Were there any unexpected findings during the chemical synthesis of Anirolac?

A: Yes. One study investigating the reaction of a diazoketone derived from Anirolac with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.

Q3: Has Anirolac demonstrated efficacy in managing pain in clinical settings?

A: The available research suggests that Anirolac demonstrates potential as an analgesic. One study directly compared Anirolac to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of Anirolac compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted Anirolac's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that Anirolac may offer an alternative to established analgesics for specific pain conditions.

Q4: Does Anirolac interact with other drugs?

A: Interestingly, research suggests that Anirolac might influence the action of certain antibiotics. A study found that several NSAIDs, including Anirolac, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。